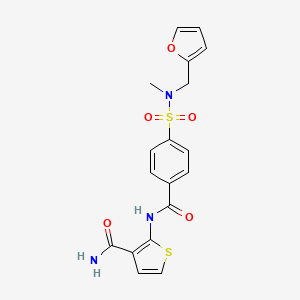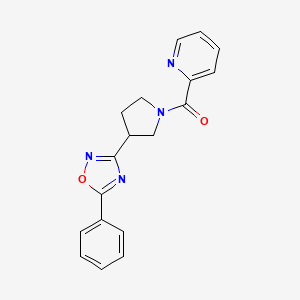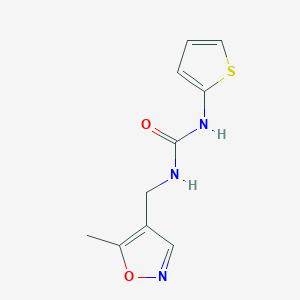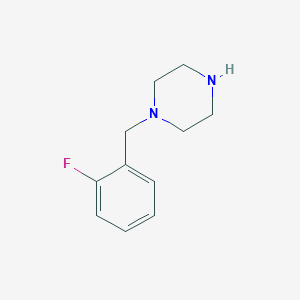
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1889401-43-7 . It has a molecular weight of 197.64 . It is a versatile material widely used in scientific research, including drug discovery, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . This indicates that the molecule consists of a fluoropyrrolidine group attached to a propanoic acid group, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Asymmetric Synthesis and Antibacterial Properties
- Asymmetric Synthesis and Antibacterial Activity : A compound related to 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been identified as a potent member of the quinolonecarboxylic acid class of antibacterial agents, demonstrating asymmetric synthesis and notable activity against both aerobic and anaerobic bacteria (Rosen et al., 1988).
Analytical Methods for Quality Control
- Quality Control in Pharmaceutical Ingredients : Analytical methods for quality control of active pharmaceutical ingredients, including derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, have been developed, highlighting their importance in the synthesis of antimicrobial drugs (Zubkov et al., 2016).
Metabolic Activation Studies
- Metabolic Activation in Dipeptidyl Peptidase-IV Inhibitors : Studies show that analogs of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride used as Dipeptidyl Peptidase-IV inhibitors undergo metabolic activation, indicating their potential for bioactivation (Xu et al., 2004).
Synthesis Techniques
- Synthesis Using Azomethine Ylide Chemistry : The synthesis of small 3-fluoropyrrolidines, which include derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, has been achieved through a 1,3-dipolar cycloaddition, demonstrating the versatility of this compound in organic synthesis (McAlpine et al., 2015).
Polymer Synthesis
- Synthesis of Polyether-bound Derivatives : Research on the synthesis of polymer-bound derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride has been conducted, which is significant for the development of drug-delivery systems (Ouchi et al., 1986).
Spectroscopic and Diffractometric Studies
- Characterization of Pharmaceutical Compounds : Spectroscopic and diffractometric techniques have been used to characterize polymorphic forms of derivatives of 3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride, emphasizing their importance in the pharmaceutical industry (Vogt et al., 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
3-(3-fluoropyrrolidin-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXGGPUFMLLEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoropyrrolidin-1-yl)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)


![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)


![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)